2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5
CAS No.: 1234997-42-2
Cat. No.: VC0114055
Molecular Formula: C30H20N4
Molecular Weight: 436.518
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234997-42-2 |
|---|---|
| Molecular Formula | C30H20N4 |
| Molecular Weight | 436.518 |
| IUPAC Name | 3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |
| Standard InChI | InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |
| Standard InChI Key | BSVILDUORGWESI-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |
Introduction
Chemical Structure and Properties
2-NPIP is characterized by its complex molecular structure comprising an imidazo[4,5-f]phenanthroline core substituted with a 4-(naphthalen-2-yl)phenyl group at position 2 and a methyl group at position 1 of the imidazole ring. The molecular formula is C30H20N4 with a molecular weight of 436.518 g/mol . The compound's extended π-conjugated system, which includes the imidazo[4,5-f]phenanthroline core, the phenyl linker, and the naphthalene moiety, contributes significantly to its electronic and photophysical properties.
The structural complexity of 2-NPIP gives rise to unique chemical properties, particularly in terms of its electron distribution and potential for coordination with metal ions. The nitrogen atoms in the imidazole and phenanthroline portions of the molecule serve as excellent donor sites for coordination with transition metals.
Table 1: Physical and Chemical Properties of 2-NPIP
| Property | Value |
|---|---|
| CAS Number | 1234997-42-2 |
| IUPAC Name | 3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f]phenanthroline |
| Molecular Formula | C30H20N4 |
| Molecular Weight | 436.518 g/mol |
| Standard InChI | InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |
| Standard InChIKey | BSVILDUORGWESI-UHFFFAOYSA-N |
The structural characteristics of 2-NPIP, particularly its extended conjugation, contribute to its potential applications in various fields, including coordination chemistry, photophysics, and biological studies.
Scientific Research Applications
Coordination Chemistry
The imidazo[4,5-f]phenanthroline core of 2-NPIP contains multiple nitrogen donor atoms that make it an excellent ligand for coordination with various transition metals. This property has significant implications for the development of metal complexes with unique photophysical and electrochemical properties.
Studies on similar imidazo[4,5-f]phenanthroline derivatives have demonstrated their application in forming ruthenium(II) polypyridyl complexes with distinctive spectroscopic characteristics . These complexes typically exhibit metal-to-ligand charge transfer (MLCT) transitions that can be tuned by modifying the substituents on the imidazole ring .
The extended π-conjugation system in 2-NPIP enhances electron delocalization in metal complexes, potentially leading to improved optical and electronic properties. This makes such complexes promising candidates for applications as photosensitizers, light-emitting materials, and components in molecular electronics .
Research on ruthenium complexes containing similar ligands has shown that the systematic variation of substituents on the imidazo[4,5-f]phenanthroline core can lead to subtle but significant changes in the electronic and photophysical properties of the resulting complexes . These properties can be effectively characterized using techniques such as Raman spectroscopy, which provides insights into the vibrational characteristics and electronic coherence of the molecules .
These potential biological applications warrant further investigation to determine the specific activities and mechanisms of 2-NPIP in biological systems.
Comparison with Similar Imidazo[4,5-f] phenanthroline Derivatives
Several imidazo[4,5-f]phenanthroline derivatives with different substituents have been studied, providing a basis for understanding the structure-property relationships in this class of compounds . The systematic variation of substituents on the imidazo[4,5-f]phenanthroline core can lead to subtle changes in the electronic and photophysical properties of the resulting compounds .
Table 3: Comparison of 2-NPIP with Similar Imidazo[4,5-f]phenanthroline Derivatives
Studies have shown that the position of substituents also plays a crucial role in determining the properties of these compounds. Research on CPIP derivatives with the nitrile group at different positions (para, meta, and ortho) on the phenyl ring has demonstrated the influence of positional isomerism on the spectroscopic properties of the compounds .
The naphthalene moiety in 2-NPIP likely contributes to enhanced π-conjugation compared to derivatives with simpler aromatic substituents, potentially affecting its electronic properties, metal coordination capabilities, and biological activities.
Future Research Directions
Based on the current understanding of 2-NPIP and related compounds, several promising research directions can be identified for future investigations:
-
Development of ruthenium(II) and iridium(III) complexes with 2-NPIP to explore their photophysical, electrochemical, and biological properties.
-
Detailed investigation of 2-NPIP's DNA binding properties, including binding modes, binding constants, and the effect of metal coordination on these properties.
-
Evaluation of the anticancer potential of 2-NPIP and its metal complexes, particularly against colon cancer cells, following the promising results obtained with similar compounds.
-
Investigation of the relationship between the structural features of 2-NPIP (particularly the naphthalene moiety) and its properties, using techniques such as Raman spectroscopy and computational modeling.
-
Exploration of 2-NPIP's potential applications in materials science, such as in organic light-emitting diodes (OLEDs), photovoltaic cells, and molecular electronics, leveraging its extended π-conjugation system.
-
Development of synthetic methodologies to produce 2-NPIP derivatives with modified substituents, aiming to fine-tune their properties for specific applications.
-
Investigation of 2-NPIP's potential applications in bioimaging and sensing, based on the photoluminescence properties expected from its structure and those observed in similar compounds.
These research directions could significantly advance the understanding of 2-NPIP and expand its applications in various scientific fields.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 2-NPIP and its derivatives. Understanding these methods is crucial for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural details of 2-NPIP. The aromatic protons of the phenanthroline core, naphthalene moiety, and phenyl linker, as well as the methyl protons, can be identified and assigned using 1H NMR. Similarly, 13C NMR helps in identifying the carbon environments in the molecule.
UV-visible spectroscopy is particularly useful for studying the electronic properties of 2-NPIP and its metal complexes . The extended π-conjugation system typically results in strong absorption bands in the UV and visible regions, which can provide insights into the electronic transitions involved.
Raman spectroscopy has proven valuable for the characterization of similar imidazo[4,5-f]phenanthroline derivatives, particularly for understanding the vibrational characteristics and electronic coherence in these compounds . This technique can potentially be applied to 2-NPIP to gain deeper insights into its structural and electronic properties.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula and purity of 2-NPIP . Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of such compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume